molecular formula C11H12BrN3OS B14918446 n-(3-(1h-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide

n-(3-(1h-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide

Cat. No.: B14918446
M. Wt: 314.20 g/mol
InChI Key: BUXICNVHRRORHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis .

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring and thiophene ring can interact with various enzymes and receptors, modulating their activity . The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .

Properties

Molecular Formula

C11H12BrN3OS

Molecular Weight

314.20 g/mol

IUPAC Name

3-bromo-N-(3-pyrazol-1-ylpropyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H12BrN3OS/c12-9-3-8-17-10(9)11(16)13-4-1-6-15-7-2-5-14-15/h2-3,5,7-8H,1,4,6H2,(H,13,16)

InChI Key

BUXICNVHRRORHV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCNC(=O)C2=C(C=CS2)Br

Origin of Product

United States

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